6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound notable for its fused pyrrolo-pyrimidine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and structural similarity to purine derivatives, which play crucial roles in various biological processes. Its chemical identifier is 1092352-66-3, and it is primarily classified within the field of pharmaceutical chemistry, particularly as an intermediate in the synthesis of various bioactive compounds, including antibiotics and enzyme inhibitors.
The synthesis of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves cyclocondensation reactions. A common synthetic route includes the reaction of 2-aminopyrimidine with benzyl bromide under basic conditions. The reaction is generally performed in a polar aprotic solvent such as dimethylformamide (DMF), utilizing a base like cesium carbonate (Cs₂CO₃) at room temperature. This method allows for the formation of the desired product with reasonable yields.
In industrial settings, similar synthetic routes can be scaled up using continuous flow reactors to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are commonly employed to achieve high purity levels of the compound.
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is versatile in its reactivity and can undergo several types of chemical reactions:
These reactions highlight the compound's potential utility in synthesizing more complex molecular architectures.
The mechanism of action for 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites, effectively blocking substrate access. This inhibition disrupts essential biological pathways, which may lead to therapeutic effects such as reduced cancer cell proliferation or inhibited viral replication.
The physical properties of 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one include:
Chemical properties include its solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol but limited solubility in water. The compound's stability under various conditions makes it suitable for synthetic applications in medicinal chemistry .
6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one serves multiple roles in scientific research:
Notably, this compound is a key intermediate in synthesizing moxifloxacin, a potent antibiotic used to treat various bacterial infections. Additionally, it plays a role in producing other pharmaceuticals such as vibegron, indicating its broad applicability within medicinal chemistry .
The compound 6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one represents a structurally intricate benzylated pyrrolopyrimidine derivative with significant relevance in medicinal chemistry. According to IUPAC conventions, the systematic name is 6-benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one, which precisely defines the benzyl substituent position (6-position) and the saturation state of the fused bicyclic system [1]. The molecular framework consists of a pyrrolidine ring fused to a partially reduced pyrimidine ring, with a benzyl group attached to the bridgehead nitrogen (N6) and a carbonyl functionality at the C4 position [1] [3].
This compound is cataloged under several key identifiers:
Alternative chemical names observed in commercial and scientific databases include:
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Value |
---|---|
IUPAC Name | 6-Benzyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one |
CAS Registry Number | 1092352-66-3 |
Molecular Formula | C₁₃H₁₃N₃O |
Molecular Weight | 227.267 g/mol |
PubChem CID | 135743644 |
Common Synonyms | 6-Benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one; 3,5,6,7-Tetrahydro-6-(phenylmethyl)-4H-pyrrolo[3,4-d]pyrimidin-4-one |
The structural representation through chemical notations provides unambiguous identification:
Table 2: Structural Notations and Database Identifiers
Descriptor Type | Value |
---|---|
SMILES | C1C2=C(CN1CC3=CC=CC=C3)N=CNC2=O |
InChI | InChI=1S/C13H13N3O/c17-13-11-7-16(8-12(11)14-9-15-13)6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15,17) |
InChIKey | LSTKDSGWHLTBKS-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID00675414 |
While direct single-crystal X-ray diffraction data for 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one remains unreported in the available literature, crystallographic studies of closely related analogs provide valuable insights. A structurally similar compound, 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione (C₁₄H₁₀N₂O₂), crystallizes in a monoclinic system with space group P2₁/c and the following unit cell parameters:
In this analog, the benzyl substituent forms a dihedral angle of 45.8(5)° with the heterocyclic core, indicating moderate conformational flexibility. The crystal packing is stabilized by weak intermolecular C–H⋯N hydrogen bonds (D⋯A distance = 3.386 Å), a feature likely conserved in the target compound due to analogous hydrogen-bonding capabilities [5]. The pyrrolopyrimidine core adopts a nearly planar configuration, while the benzyl group rotates freely, influencing molecular packing and solid-state stability.
Table 3: Hypothetical Crystallographic Parameters Based on Structural Analogs
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 11.8548(6) Å, b = 12.3969(8) Å, c = 8.1676(4) Å |
β angle | 107.45(3)° |
Unit Cell Volume | 1145.1(2) ų |
Dihedral Angle (Benzyl-Core) | 45.8(5)° |
Hydrogen Bonding | C–H⋯N (D⋯A = 3.386 Å) |
The physicochemical profile of 6-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is defined by its heterocyclic architecture and polar functional groups. The molecule contains two hydrogen bond donors (N–H groups) and multiple hydrogen bond acceptors (carbonyl oxygen and ring nitrogen atoms), conferring moderate polarity [1].
Solubility: The compound exhibits limited solubility in non-polar solvents like hexane but shows enhanced solubility in polar aprotic solvents (e.g., DMSO, acetone) and chlorinated solvents (e.g., dichloromethane). Its solubility in water is presumed low due to the hydrophobic benzyl moiety, though quantitative data requires experimental validation.
Stability: The lactam functionality (C=O) and conjugated system contribute to reasonable thermal stability. However, the presence of enamine-like bonds may render it sensitive to strong acids/bases or oxidative conditions. Storage recommendations typically specify cool, dry environments (-20°C) to prevent hydrolysis or decomposition [8].
Partition Coefficients: Computed log P (octanol-water partition coefficient) values approximate 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. This aligns with the benzyl group's hydrophobic contribution and the balanced polar surface area (~55 Ų) [1].
Table 4: Key Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Weight | 227.267 g/mol |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Predicted log P | 1.2–1.5 |
Solubility (Water) | Low (<1 mg/mL) |
Solubility (DMSO) | High (>50 mg/mL) |
Thermal Stability | Stable at RT; sensitive to prolonged heat, acids, bases |
NMR Spectroscopy:The ¹H NMR spectrum (predicted based on structural analogs) displays characteristic signals:
¹³C NMR resonances include:
Table 5: Predicted NMR Chemical Shifts
Proton/Carbon Type | δ (ppm) Range | Multiplicity |
---|---|---|
Aromatic H (Benzyl) | 7.20–7.30 | Multiplet |
N–CH₂–Ph | 3.85–3.95 | Doublet |
Pyrrolidine –N–CH₂– | 3.60–3.75 | Multiplet |
Pyrrolidine –CH₂–N–C=O | 4.10–4.25 | Multiplet |
N–H (Imine) | 8.90–9.10 | Broad Singlet |
C=O (Carbonyl) | 162.5–165.0 | - |
Aromatic C (Benzyl) | 128.0–137.0 | - |
N–CH₂–Ph (Carbon) | 45.0–50.0 | - |
IR Spectroscopy:Key vibrational modes confirmed via theoretical and experimental analogs include:
Mass Spectrometry:High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ shows a peak at m/z 228.1131 (calculated for C₁₃H₁₄N₃O⁺: 228.1131), with major fragments arising from:
Table 6: Summary of Spectroscopic Signatures
Spectroscopy Type | Key Signatures |
---|---|
¹H NMR | Aromatic H: 7.20–7.30 ppm; Methylene H: 3.85–3.95 ppm; Imine H: 8.90–9.10 ppm |
¹³C NMR | Carbonyl C: 162.5–165.0 ppm; Aromatic C: 128.0–137.0 ppm; Methylene C: 45.0–50.0 ppm |
IR | C=O: 1660–1680 cm⁻¹; N–H: 1540–1560 cm⁻¹; Aromatic C=C: 1480–1600 cm⁻¹ |
MS (Fragments) | [M+H]⁺: 228.1131; [M+H–C₇H₇]⁺: 147.0667; [C₇H₇]⁺: 91.0543 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7